trans-Cyclopentane-1,3-dicarboxylic acid

Neuroscience Metabotropic Glutamate Receptors Excitotoxicity

trans-Cyclopentane-1,3-dicarboxylic acid (CAS: 36010-89-6) is a stereochemically defined, rigid cyclic dicarboxylic acid with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. The compound features two carboxylic acid groups in a trans (1S,3S or 1R,3R) configuration on a cyclopentane ring, rendering it a chiral, non-planar building block.

Molecular Formula C7H10O4
Molecular Weight 158.15 g/mol
CAS No. 36010-89-6
Cat. No. B3131920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Cyclopentane-1,3-dicarboxylic acid
CAS36010-89-6
Molecular FormulaC7H10O4
Molecular Weight158.15 g/mol
Structural Identifiers
SMILESC1CC(CC1C(=O)O)C(=O)O
InChIInChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)/t4-,5-/m0/s1
InChIKeyLNGJOYPCXLOTKL-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Cyclopentane-1,3-dicarboxylic Acid (CAS 36010-89-6): Technical Specifications and Comparative Class Profile


trans-Cyclopentane-1,3-dicarboxylic acid (CAS: 36010-89-6) is a stereochemically defined, rigid cyclic dicarboxylic acid with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol. The compound features two carboxylic acid groups in a trans (1S,3S or 1R,3R) configuration on a cyclopentane ring, rendering it a chiral, non-planar building block [1]. It is commercially available with a purity typically specified at ≥95% to 98% . Unlike its cis isomer (CAS: 876-05-1) or achiral cyclic diacids, the defined stereochemistry of the trans isomer dictates its spatial orientation, making it a critical intermediate in asymmetric synthesis, chiral ligand design, and the development of conformationally restricted polymers or metal-organic frameworks (MOFs) .

Why trans-Cyclopentane-1,3-dicarboxylic Acid Cannot Be Interchanged with cis or Other Cyclic Diacid Analogs


Generic substitution fails due to the divergent pharmacodynamics, materials properties, and structural outcomes dictated by stereochemistry. In biochemical contexts, the cis and trans isomers of 1,3-cyclopentanedicarboxylic acid derivatives exhibit opposing or significantly different receptor selectivities and toxicity profiles [1]. In materials science, the trans configuration minimizes steric hindrance between carboxyl groups, leading to enhanced thermal stability in derived polymers compared to the cis counterpart . Furthermore, the specific spatial arrangement of the carboxyl groups in the trans isomer enables predictable coordination geometries in metal-organic frameworks (MOFs) and ensures consistent enantioselectivity in asymmetric catalysis, outcomes that are not replicable by the cis isomer or flexible-chain diacids .

Quantitative Comparative Evidence Guide: trans-Cyclopentane-1,3-dicarboxylic Acid vs. Close Analogs


Metabotropic Glutamate Receptor (mGluR) Selectivity: trans-ACPD vs. cis-ACPD

The trans-isomer of 1-amino-1,3-cyclopentanedicarboxylic acid (trans-ACPD), a key derivative, demonstrates a 12-fold greater potency for activating metabotropic glutamate receptors (mGluRs) compared to its affinity for ionotropic NMDA receptors. In contrast, the cis-isomer (cis-ACPD) is 30-fold more potent at displacing NMDA receptor binding than at stimulating mGluR-mediated phosphoinositide hydrolysis [1]. This indicates a stark stereochemical divergence in receptor subtype targeting.

Neuroscience Metabotropic Glutamate Receptors Excitotoxicity

In Vivo Excitotoxicity and Convulsant Potency: trans-ACPD vs. cis-ACPD

In neonatal rats, cis-ACPD is six times more potent as a convulsant than trans-ACPD when administered intraperitoneally. Furthermore, direct stereotaxic injection into the rat striatum reveals that trans-ACPD produces minimal signs of neuronal degeneration at doses up to 5,000 nmol in mature brains, whereas cis-ACPD causes extensive, dose-related neuronal degeneration at doses as low as 100-1,000 nmol in mature brains and 50-200 nmol in neonatal brains [1].

Neuropharmacology In Vivo Toxicology Excitotoxicity

Neuroprotective Efficacy in Focal Ischemia: trans-ACPD vs. Vehicle Control

Administration of the metabotropic agonist trans-1-amino-cyclopentane-1,3-dicarboxylic acid (t-ACPD) at 20 mg/kg i.p. in a mouse model of middle cerebral artery occlusion (MCAO) resulted in a 34.3% reduction in mean infarct volume compared to vehicle-treated controls (4.57 ± 0.73 mm³ vs. 6.95 ± 0.59 mm³, P < 0.01) [1]. This neuroprotective effect is a direct consequence of its selective activation of metabotropic glutamate receptors, a property not shared by ionotropic receptor agonists.

Stroke Research Neuroprotection In Vivo Pharmacology

Stereochemical Purity and Structural Rigidity: trans-1,3-Cyclopentanedicarboxylic Acid vs. cis Isomer

The trans-configuration minimizes steric hindrance between the two carboxyl groups on the cyclopentane ring, a structural feature that enhances thermal stability in derived polymers compared to its cis counterpart . The defined (1S,3S) stereochemistry ensures consistent reactivity in enantioselective applications, unlike the cis isomer (1S,3R) which presents a different spatial orientation of functional groups .

Polymer Chemistry Asymmetric Synthesis Materials Science

Validated Application Scenarios for trans-Cyclopentane-1,3-dicarboxylic Acid (CAS 36010-89-6)


Synthesis of Selective Metabotropic Glutamate Receptor (mGluR) Agonists

Utilize trans-cyclopentane-1,3-dicarboxylic acid as a rigid chiral scaffold for the synthesis of mGluR agonists like trans-ACPD. This application is validated by direct comparative data showing the trans isomer's 12-fold selectivity for mGluR activation over NMDA receptor binding, a critical differentiation from the cis isomer, which preferentially targets NMDA receptors and induces excitotoxicity . This selectivity is fundamental for developing research tools to dissect glutamatergic signaling pathways.

Neuroprotective Drug Discovery in Ischemic Stroke Models

Employ this compound as a key intermediate in the development of neuroprotective agents. The efficacy of its derivative, t-ACPD, is evidenced by a quantifiable 34.3% reduction in cerebral infarct volume in an in vivo mouse model of focal ischemia following middle cerebral artery occlusion . This specific neuroprotective outcome is linked to the trans scaffold's unique ability to activate metabotropic receptors without causing excitotoxicity.

Synthesis of Thermally Stable Chiral Polyesters and Polyamides

Deploy trans-cyclopentane-1,3-dicarboxylic acid as a monomer to synthesize chiral polyesters or polyamides with controlled stereochemistry. The trans configuration minimizes steric hindrance between the carboxyl groups, resulting in polymer backbones with enhanced thermal stability compared to those derived from the cis isomer or flexible diacids . This property is crucial for applications in high-performance fibers, films, and engineering plastics requiring thermal resilience.

Design of Chiral Ligands for Asymmetric Catalysis and Metal-Organic Frameworks (MOFs)

Leverage the rigid, chiral cyclopentane core and precisely oriented carboxyl groups of trans-cyclopentane-1,3-dicarboxylic acid to construct chiral ligands for enantioselective metal catalysis or as a linker in homochiral MOFs . The well-defined stereochemistry (1S,3S) ensures predictable and consistent coordination geometries, a prerequisite for achieving high enantioselectivity in catalytic transformations and creating structurally uniform porous materials for separation or sensing applications.

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